molecular formula C16H14O4 B1585801 Ethanedione, bis(3-methoxyphenyl)- CAS No. 40101-17-5

Ethanedione, bis(3-methoxyphenyl)-

Cat. No. B1585801
CAS RN: 40101-17-5
M. Wt: 270.28 g/mol
InChI Key: PJGXOGKIVAJFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedione, bis(3-methoxyphenyl)-, also known as 3,3’-Dimethoxybenzil, is a type of organic compound that has gained significant attention in the field of scientific research. It is used as an intermediate in organic synthesis and pharmaceuticals .


Molecular Structure Analysis

The molecular formula of Ethanedione, bis(3-methoxyphenyl)- is C16H14O4 . Its molecular weight is 270.28 g/mol. The IUPAC Standard InChI is InChI=1S/C16H14O4/c1-19-13-7-3-5-11 (9-13)15 (17)16 (18)12-6-4-8-14 (10-12)20-2/h3-10H,1-2H3 .


Physical And Chemical Properties Analysis

Ethanedione, bis(3-methoxyphenyl)- is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . More detailed physical and chemical properties may be available in material safety data sheets or other specialized databases.

Scientific Research Applications

  • Organic Synthesis

    • Ethanedione, bis(3-methoxyphenyl)-, also known as 3,3’-Dimethoxybenzil, is used in the preparation of benzil derivatives . It serves as an intermediate in organic synthesis .
  • Pharmaceuticals

    • 3,3’-Dimethoxybenzil is also used as an intermediate in pharmaceuticals .
  • Anti-Inflammation and Antiphotoaging

    • A study investigated the effects and mechanisms of 1,2-bis[(3-methoxyphenyl)methyl]ethane-1,2-dicarboxylic acid (S4), a sesamin derivative, on anti-inflammation and antiphotoaging in vitro and in vivo . Human skin fibroblasts were treated with S4 and did not show cytotoxicity under concentrations of 5–50 µM .
    • In addition, S4 also reduced ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . Furthermore, S4 inhibited UVB-induced phosphorylation of mitogen-activated protein (MAP) kinases, activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) overexpression .
    • S4 also inhibited UVB-induced Smad7 protein expression and elevated total collagen content in human dermal fibroblasts . For anti-inflammatory activity, S4 inhibited UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression and inhibited nuclear factor-kappaB (NF-ĸB) translocation into the nucleus .
    • S4 ameliorated UVB-induced erythema and wrinkle formation in hairless mice . On histological observation, S4 also ameliorated UVB-induced epidermal hyperplasia and collagen degradation . S4 reduced UVB-induced MMP-1, interleukin (IL)-6, and NF-ĸB expression in the mouse skin .
    • The results indicated that S4 had antiphotoaging and anti-inflammatory activities, protecting skin from premature aging .

properties

IUPAC Name

1,2-bis(3-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-7-3-5-11(9-13)15(17)16(18)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGXOGKIVAJFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068213
Record name Ethanedione, bis(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanedione, bis(3-methoxyphenyl)-

CAS RN

40101-17-5
Record name 3,3′-Dimethoxybenzil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40101-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040101175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanedione, 1,2-bis(3-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanedione, bis(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-methoxyphenyl)ethanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-1,2-bis(3-methoxyphenyl)ethanone (3.5 g, 12.87 mmol, 1.00 equiv), NH4NO3 (1.04 g, 13.00 mmol, 1.00 equiv), and Cu(OAc)2.H2O (260 mg, 1.30 mmol, 0.10 equiv) in 80% aqueous HOAc (30 mL) was allowed to react, with stirring, for 2 hrs while the temperature was maintained at reflux in an oil bath. Upon cooling to 0° C., the solid was filtered and washed with H2O (3×30 ml), affording 2.5 g (72%) of 1,2-bis(3-methoxyphenyl)-1,2-ethandione as a yellow solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4NO3
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
260 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanedione, bis(3-methoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanedione, bis(3-methoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethanedione, bis(3-methoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Ethanedione, bis(3-methoxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Ethanedione, bis(3-methoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Ethanedione, bis(3-methoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.